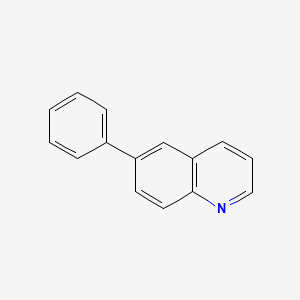

6-Phenylquinoline

Descripción

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical Science

Quinoline, a bicyclic heterocyclic aromatic compound with the chemical formula C₉H₇N, serves as a fundamental building block in a multitude of synthetic and naturally occurring compounds. doi.orgwikipedia.org Its structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, imparts a unique combination of rigidity, aromaticity, and reactivity, making it a versatile scaffold in modern chemistry. doi.orgrsc.org The inherent properties of the quinoline nucleus have led to its widespread application in the development of pharmaceuticals, agrochemicals, and functional materials. researchgate.netorientjchem.org

The history of quinoline is deeply rooted in the origins of organic chemistry. Quinoline itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.orgiipseries.org A pivotal moment in the scientific journey of quinoline derivatives came with the isolation of quinine (B1679958) from the bark of the Cinchona tree. Quinine, a potent antimalarial agent, features a quinoline core and its discovery spurred intense research into the synthesis and therapeutic potential of related structures. doi.orgnih.gov

The development of classical synthetic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses in the late 19th century provided chemists with the tools to create a vast library of quinoline derivatives. wikipedia.orgrsc.orgiipseries.org This enabled systematic exploration of how different substituents on the quinoline ring influence its chemical and biological properties, laying the groundwork for the design of a wide range of bioactive molecules. iipseries.org

In medicinal chemistry, the quinoline nucleus is recognized as a "privileged pharmacophore". doi.orgbohrium.comfrontiersin.org This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in successful drug molecules. ekb.egbohrium.com The quinoline scaffold's privileged status stems from its rigid, planar structure and its ability to engage in various non-covalent interactions, including hydrogen bonding, and π-π stacking.

This structural versatility allows quinoline derivatives to be tailored to interact with a wide array of biological macromolecules, including enzymes and receptors. ekb.eg Consequently, the quinoline core is found in drugs with diverse therapeutic applications, such as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. doi.orgorientjchem.orgnih.gov The ability to functionalize the quinoline ring at multiple positions allows for the fine-tuning of a compound's pharmacological profile, making it a cornerstone in the design of new therapeutic agents. orientjchem.orgbenthamscience.com

Scope and Rationale for Research on 6-Phenylquinoline and Its Derivatives

Research into this compound and its derivatives is driven by the quest for novel compounds with enhanced or specific activities. For instance, studies have explored their potential as anticancer agents, with some derivatives showing significant antiproliferative activity against various cancer cell lines. mdpi.comnih.gov In one study, a this compound derivative demonstrated potent activity against the HeLa cervical cancer cell line. mdpi.com The rationale for this research lies in the hypothesis that the 6-phenyl substituent can confer advantageous properties, such as improved target binding or better pharmacokinetic profiles, compared to other quinoline analogues. researchgate.net

Furthermore, the unique conjugated system of this compound makes it a candidate for applications in materials science, particularly in the development of fluorescent probes and organic light-emitting diodes (OLEDs). The photophysical properties, such as absorption and emission wavelengths, can be tuned by further modifying the core structure. rsc.orgucj.org.ua For example, derivatives of 2-phenylquinoline (B181262) have been shown to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon of great interest for developing highly sensitive sensors. rsc.org The exploration of this compound derivatives continues to be a dynamic area of research, aiming to unlock the full potential of this specific molecular architecture. researchgate.netontosight.ai

Table 1. Antiproliferative Activity of Selected Phenylquinoline Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Source |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa | 0.50 | mdpi.com |

| 6,8-diphenylquinoline | C6 (rat glioblastoma) | >10 | nih.gov |

| 6,8-diphenylquinoline | HeLa (human cervical cancer) | 7.94 | nih.gov |

| 6,8-diphenylquinoline | HT29 (human adenocarcinoma) | 5.34 | nih.gov |

Table 2. Photophysical Properties of a Phenylquinoline Derivative

| Property | Value | Conditions | Source |

| Absorption Maxima (λabs) | 280 nm, 350 nm | Ethanol (B145695) | scielo.br |

| Emission Maximum (λem) | ~400 nm | Dichloromethane | scielo.br |

| Excited State Lifetime (Triplet) | 2.6 µs | Ethanol | scielo.br |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLKICXAGRLLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210114 | |

| Record name | 6-Phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-95-3 | |

| Record name | 6-Phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Phenylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 6-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-phenylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Phenylquinoline and Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Synthesis

The construction of the quinoline core has been a subject of extensive research, leading to the development of several named reactions that are still widely used today. These classical methods, along with more modern adaptations, provide a versatile toolkit for synthetic chemists.

Friedländer Condensation and its Modern Adaptations for Phenylquinolines

The Friedländer annulation is a straightforward and widely recognized method for synthesizing quinolines. researchgate.netresearchgate.net This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an aldehyde or ketone. researchgate.netderpharmachemica.com The process can be catalyzed by acids or bases, or driven by thermal energy. derpharmachemica.com For the synthesis of 6-phenylquinoline derivatives, a suitably substituted 2-aminoaryl ketone is a key starting material. For instance, 2-amino-5-chlorobenzophenone (B30270) has been used in the synthesis of 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767) through a Friedländer condensation. ijlaindia.org

Modern adaptations of the Friedländer synthesis often focus on improving reaction conditions and expanding the substrate scope. One such adaptation is the one-pot synthesis from o-nitroarylcarbaldehydes, which are reduced in situ to the corresponding o-aminoarylcarbaldehydes before condensation. organic-chemistry.org This approach avoids the isolation of the often less stable amino intermediates. organic-chemistry.org Catalysts have also been a focus of innovation. For example, graphene oxide has been employed as a carbocatalyst in the Friedländer synthesis, offering a "greener" alternative with benefits like catalyst recyclability. researchgate.net

A domino nitro reduction-Friedländer heterocyclization has also been developed for the preparation of various quinolines, showcasing the evolution of this classical reaction. mdpi.com These modern methods often provide higher yields, shorter reaction times, and simpler purification procedures compared to traditional protocols. researchgate.net

Skraup, Combes, and Doebner-von Miller Syntheses in the Context of this compound

The Skraup, Combes, and Doebner-von Miller reactions are other classical methods for quinoline synthesis, each with its own specific starting materials and conditions. researchgate.netjptcp.com

The Skraup synthesis is a well-known method that involves reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.orgarsdcollege.ac.in A modification of this reaction using N-acetyl-p-aminodiphenyl has been reported to yield this compound. cdnsciencepub.com However, the Skraup synthesis is often characterized by harsh and violently exothermic reaction conditions. wikipedia.orgrsc.org

The Doebner-von Miller reaction , also known as the Skraup-Doebner-Von Miller quinoline synthesis, is a reaction between an aniline and an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.org This method can be used to synthesize a variety of substituted quinolines. iipseries.org A key feature of this reaction is the in-situ formation of the α,β-unsaturated carbonyl compound from two carbonyl compounds via an aldol (B89426) condensation, a variation known as the Beyer method. wikipedia.org Recent improvements have focused on using milder catalysts, such as Ag(I)-exchanged Montmorillonite (B579905) K10, to improve yields and reduce byproducts under solvent-free conditions. clockss.org

The Combes synthesis involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base to form a substituted quinoline. rsc.orgwikipedia.org This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org The choice of catalyst and the substituents on the aniline and β-diketone can influence the regioselectivity of the final product. wikipedia.org

| Reaction Name | Key Reactants | Typical Conditions | Relevance to this compound |

| Friedländer Condensation | 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Acid or base catalysis, thermal | Synthesis of substituted 6-phenylquinolines from appropriate precursors. researchgate.netijlaindia.org |

| Skraup Synthesis | Aniline + Glycerol + Oxidizing agent | Strong acid (e.g., H₂SO₄) | Synthesis of this compound from N-acetyl-p-aminodiphenyl. cdnsciencepub.com |

| Doebner-von Miller Synthesis | Aniline + α,β-Unsaturated carbonyl | Acid catalysis (e.g., HCl) | General method for substituted quinolines, adaptable for 6-phenyl derivatives. wikipedia.orgclockss.org |

| Combes Synthesis | Aniline + β-Diketone | Acid catalysis (e.g., H₂SO₄) | Synthesis of 2,4-disubstituted quinolines, potentially adaptable for 6-phenyl analogues. rsc.orgwikipedia.org |

Metal-Catalyzed Dehydrogenative Cyclization and "Greener" Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally friendly or "greener" synthetic methods. researchgate.net For quinoline synthesis, this has translated into the development of metal-catalyzed dehydrogenative cyclization reactions and the use of alternative reaction media and catalysts. researchgate.netresearchgate.net

Metal-catalyzed dehydrogenative N-heterocyclization offers a more atom-economical route to quinolines. researchgate.net For instance, ruthenium, rhodium, palladium, copper, and iridium catalysts have been used for the synthesis of quinolines from 2-aminobenzyl alcohols and carbonyl compounds. researchgate.net These reactions are believed to proceed through an initial metal-catalyzed oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, followed by a cross-aldol reaction and cyclization. researchgate.net

"Greener" approaches also include the use of water as a solvent and multicomponent reactions. A Brønsted acid-mediated multicomponent synthesis of 2,4-diaryl-quinoline derivatives in water has been reported, offering an effective and more environmentally benign route. ufms.br The use of recyclable catalysts, such as Montmorillonite K10 in the Doebner-von Miller reaction, also contributes to the greening of quinoline synthesis. clockss.org These methods often lead to high yields, reduced waste, and easier product isolation. researchgate.netufms.br

Targeted Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted this compound derivatives often requires more targeted approaches that allow for precise control over the placement of functional groups. Regioselective functionalization and cross-coupling reactions are powerful tools in this regard.

Regioselective Functionalization Strategies

Regioselective functionalization of the quinoline ring is crucial for accessing specific isomers and derivatives. mdpi.com Direct C-H functionalization has emerged as a powerful strategy, allowing for the introduction of various substituents at specific positions without the need for pre-functionalized substrates. mdpi.comnih.gov For instance, transition metal-catalyzed C-H activation can be used to selectively functionalize different positions of the quinoline nucleus. nih.gov The use of directing groups, such as N-oxides, can guide the catalyst to a specific C-H bond, enabling regioselective arylation, for example. mdpi.comnih.gov

InCl3 has been shown to promote the regioselective synthesis of functionalized quinolines through the coupling of 2-aminoaryl ketones with various partners like alkynes. researchgate.net Furthermore, O-alkylation of quinolinone derivatives can be achieved with high regioselectivity using specific catalysts. researchgate.net These methods provide access to a wide range of substituted quinolines that might be difficult to obtain through classical cyclization reactions.

Palladium-Mediated Cross-Coupling Reactions in this compound Synthesis, including Suzuki Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgrsc.org The Suzuki-Miyaura coupling, in particular, has been widely used for the synthesis of phenyl-substituted heterocycles, including this compound. rsc.orgresearchgate.net

The Suzuki coupling typically involves the reaction of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgyok.gov.tr For the synthesis of this compound, 6-chloroquinoline (B1265530) or 6-bromoquinoline (B19933) can be coupled with phenylboronic acid. rsc.orgrsc.org For example, this compound has been prepared from 6-chloroquinoline and phenylboronic acid using a palladium(II) acetate (B1210297)/XPhos catalyst system. rsc.org Similarly, a nickel/dppf catalyst system has been shown to be effective for the Suzuki-Miyaura cross-coupling of 6-chloroquinoline. rsc.org

The scope of palladium-catalyzed reactions extends beyond Suzuki coupling. Aminocarbonylation of 6-iodoquinoline (B82116) derivatives has been used to synthesize quinoline-6-carboxamides. nih.gov The successive replacement of halogen atoms in dihaloquinolines through cross-coupling reactions allows for the synthesis of di-aryl substituted quinolines. nih.gov These palladium-mediated reactions offer a high degree of control and functional group tolerance, making them highly valuable for the synthesis of complex this compound derivatives. nih.govpsu.edu

| Reaction Type | Key Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | 6-Haloquinoline + Phenylboronic acid | Pd(OAc)₂/XPhos or Ni/dppf | This compound rsc.orgrsc.org |

| Aminocarbonylation | 6-Iodoquinoline + Amine + CO | Pd(OAc)₂/XantPhos | Quinoline-6-carboxamides nih.gov |

One-Pot Reaction Strategies for Phenylquinoline Scaffolds

One-pot reactions, which involve the sequential formation of multiple chemical bonds in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several innovative one-pot strategies have been developed for the synthesis of phenylquinoline scaffolds.

A notable example is the synthesis of 2-amino-5,6,7,8-tetrahydro-4-phenylquinoline-3-carbonitrile derivatives through a one-pot multicomponent protocol. This method utilizes the reaction of various aromatic aldehydes, malononitrile, cyclic ketones, and ammonium (B1175870) acetate. ijrjournal.com The reaction proceeds in the presence of a catalytic amount of cellulose-based cerium (IV) at room temperature, using ethanol (B145695) as a green solvent. ijrjournal.com This approach is lauded for its operational simplicity, broad substrate scope, good yields, and the easy recovery and recyclability of the catalyst, obviating the need for chromatographic separation. ijrjournal.com

Another versatile one-pot method involves a three-component reaction between substituted 2-phenoxyquinolin-3-carbaldehydes, benzil, and ammonium acetate to produce imidazole-appended quinoline derivatives. tandfonline.com This equimolar reaction provides a direct route to complex quinoline structures. tandfonline.com Furthermore, a novel one-pot synthesis of a 6,7-dimethoxy-2-phenylquinoline derivative has been achieved from a nitrochalcone derivative using hydrazine (B178648) hydrate (B1144303) in the presence of a Pd/C catalyst. researchgate.net This reaction proceeds through a sequence of reduction, cyclization, and dehydration in an ethanol medium. researchgate.net

The Friedländer annulation, a classical method for quinoline synthesis, has also been adapted into one-pot procedures. For instance, a metal-free, one-pot synthesis of styrylquinolines has been reported via the Friedländer annulation. rsc.org Additionally, multicomponent reactions catalyzed by environmentally benign solid acids like montmorillonite K-10 have been employed for the synthesis of substituted quinoline derivatives with high atom economy and in excellent yields. rsc.org

Asymmetric Synthesis and Chiral Catalysis in this compound Derivatization

The development of asymmetric methods to access enantiomerically enriched this compound derivatives is of paramount importance, as the biological activity of chiral molecules is often stereospecific. This has led to significant research into the development of chiral catalysts and their application in enantioselective transformations.

Development of Chiral Catalysts for Enantioselective Synthesis

A variety of chiral catalysts have been designed and successfully applied to the asymmetric synthesis of quinoline-containing molecules. Chiral phosphoric acids, for example, have emerged as powerful catalysts in this domain. nih.govresearchgate.net These Brønsted acids can effectively catalyze reactions like the Povarov reaction to construct chiral quinoline-containing molecules. nih.gov The enantioselective synthesis of azahelicenes has been achieved using chiral phosphoric acid-catalyzed asymmetric Fischer indole (B1671886) reactions. nih.gov

The design of axially chiral ligands is another crucial area. A new class of adjustable axially chiral biphenyl (B1667301) ligands and catalysts has been developed, with the catalytic reactivity and enantioselectivity being fine-tuned by altering substituent groups on the biphenyl core. chemrxiv.org These catalysts have shown promise in various asymmetric reactions. chemrxiv.org

Furthermore, chiral N-protonated oxazaborolidines represent a class of strong Lewis acids that have proven to be highly effective for the synthesis of chiral organic molecules from achiral precursors. nih.gov These catalysts offer broad applicability and high enantioselectivity in reactions like the Diels-Alder reaction. nih.gov The development of cascades of catalytic enantioselective processes, where one chiral catalyst produces another, is a particularly powerful strategy in chemical synthesis. nih.gov

Asymmetric Transfer Hydrogenation and Michael Additions for this compound Analogs

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones and imines to chiral alcohols and amines, respectively. This technique has been successfully applied to the synthesis of chiral tetrahydroquinoline derivatives. Chiral phosphoric acids, in combination with a hydrogen source like Hantzsch ester, can catalyze the asymmetric transfer hydrogenation of quinolines, providing access to chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline (B108954) derivatives with high enantioselectivity. researchgate.net Iridium-catalyzed enantioselective transfer hydrogenation of quinolines using Hantzsch esters has also been developed, achieving good enantiomeric excess with a catalyst system comprising [Ir(COD)Cl]2, (S)-SegPhos, and I2. researchgate.net

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org In the context of this compound analogues, asymmetric Michael additions can be employed to introduce chiral centers. The reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). masterorganicchemistry.comwikipedia.org Chiral organocatalysts, such as diphenylprolinol methyl ether, have been shown to catalyze the highly enantioselective Michael addition of aldehydes to simple enones. organic-chemistry.org While direct examples for this compound are less common in the provided texts, the principles of asymmetric Michael additions are broadly applicable to the synthesis of its chiral analogues.

Eco-Friendly and Sustainable Synthetic Protocols for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound and its analogues, aiming to minimize environmental impact. nih.govacs.org This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

A notable eco-friendly protocol involves the use of a palladium-ion-exchanged geopolymer (Pd-GNK) derived from natural kaolin (B608303) as a sustainable and recyclable catalyst for the solventless synthesis of quinolines. acs.orgacs.org This catalyst, which has a very low palladium loading, facilitates the reaction of substituted anilines and cinnamyl alcohol without the need for acids, bases, or external additives. acs.org The geopolymer-based catalyst itself is synthesized from a natural mineral, contributing to a low carbon footprint. acs.orgacs.org

Another green approach utilizes visible light as a traceless energy source in the synthesis of quinoline derivatives. researchgate.net An affordable organic dye, eosin (B541160) Y, acts as a photoredox catalyst, enabling the tandem formation of C-N and C-C bonds under mild conditions. researchgate.net This metal-free method boasts high atom economy, a short reaction time, and an easy work-up procedure. researchgate.net

Furthermore, the use of water as a solvent and microwave irradiation are other green strategies that have been employed. For instance, a phase transfer catalyzed microwave method has been shown to be an eco-friendly approach for the formation of 6-phenyl-11H-indolo[3,2-c]quinoline, offering higher yields and faster reaction times compared to photochemical methods. rroij.com The development of solvent-free and catalyst-free conditions for quinoline synthesis represents another significant advancement in green chemistry. jocpr.com

The use of nanocatalysts is also a promising avenue for developing sustainable protocols. nih.govacs.org These catalysts often exhibit high activity and can be easily recovered and reused, reducing waste and cost. nih.gov For example, Fe3O4 nanoparticles supported on various materials have been used as efficient and retrievable heterogeneous catalysts for the synthesis of quinoline derivatives under ultrasonic irradiation or solvent-free conditions. nih.gov

Advanced Characterization Techniques and Spectroscopic Analysis in 6 Phenylquinoline Research

Elucidation of Molecular Structures through Advanced Spectroscopy

Spectroscopic methods are fundamental tools for confirming the successful synthesis of 6-phenylquinoline and for probing its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound and its analogues. researchgate.net By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, researchers can precisely map the atomic connectivity of the molecule.

In the ¹H NMR spectrum of this compound N-oxide, specific proton signals can be assigned to their respective positions on the quinoline (B57606) and phenyl rings. rsc.org For instance, the proton at the 8th position (H-8) typically appears as a doublet at a downfield chemical shift due to its proximity to the nitrogen atom. rsc.org Similarly, the protons on the phenyl group exhibit characteristic multiplets in the aromatic region of the spectrum. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of each carbon atom within the this compound framework. rsc.org For example, the carbon atoms of the phenyl group can be distinguished from those of the quinoline core. rsc.org The structures of various phenyl-substituted quinolines have been successfully characterized using these NMR techniques. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Reference |

| This compound N-oxide | 8.78 (d, 1H), 8.50 (d, 1H), 8.02-7.91 (m, 2H), 7.74 (d, 1H), 7.70-7.62 (m, 2H), 7.52-7.45 (m, 2H), 7.43-7.37 (m, 1H), 7.30-7.26 (m, 1H) | 141.4, 140.6, 139.0, 135.3, 130.7, 129.9, 128.9, 128.2, 127.3, 125.9, 125.5, 121.2, 120.2 | rsc.org |

| 2-Azido-6-phenylquinoline N-oxide | 8.61 (d, 1H), 8.01 (dd, 1H), 7.96 (d, 1H), 7.72-7.65 (m, 3H), 7.53-7.47 (m, 2H), 7.46-7.39 (m, 1H), 6.97 (d, 1H) | 140.6, 140.5, 140.2, 139.2, 130.6, 129.1, 128.2, 127.34, 127.32, 127.2, 125.7, 118.8, 115.1 | rsc.org |

Note: Chemical shifts are reported in parts per million (ppm) relative to a reference standard. d = doublet, dd = doublet of doublets, m = multiplet.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain insights into its structure through the analysis of its fragmentation patterns. scienceready.com.au In a typical mass spectrum, the molecular ion peak (M+) provides the exact mass of the molecule, confirming its elemental composition. whitman.edu For this compound (C₁₅H₁₁N), the expected molecular weight is approximately 205.25 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the molecular formula. whitman.edu The fragmentation of the molecular ion upon electron ionization provides valuable structural information. researchgate.net The way the this compound molecule breaks apart can help to confirm the connectivity of the phenyl and quinoline rings. researchgate.net For instance, the loss of a phenyl group or fragments from the quinoline ring system can be observed in the mass spectrum. libretexts.org The structures of various quinoline derivatives have been confirmed using mass spectrometry. researchgate.net

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 2-Azido-6-phenylquinoline N-oxide | ESI | 263.0927 [M+Na]⁺ | 263.0920 | rsc.org |

| 2-Azido-6-(phenylethynyl)quinoline N-oxide | ESI | 287.0927 [M+H]⁺ | 287.0917 | rsc.org |

Note: m/z represents the mass-to-charge ratio. ESI stands for Electrospray Ionization.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. studymind.co.uk The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. megalecture.com

Key vibrational modes for this compound include the C-H stretching vibrations of the aromatic rings, which typically appear in the region of 3100-3000 cm⁻¹. udel.edu The C=C and C=N stretching vibrations of the quinoline and phenyl rings will give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. udel.edu The specific pattern of these bands can provide information about the substitution pattern of the aromatic rings. Furthermore, out-of-plane C-H bending vibrations can also be informative. The structures of various quinoline derivatives have been confirmed through IR spectroscopy. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3100 - 3000 | udel.edu |

| C=C (aromatic) | Stretching | 1600 - 1450 | udel.edu |

| C=N (quinoline) | Stretching | ~1600 | udel.edu |

| C-H (out-of-plane) | Bending | 900 - 675 | udel.edu |

| Carbonyl (C=O) | Stretching | 1716 | rsc.org |

| Amine (N-H) | Stretching | 3299 | rsc.org |

Note: The exact positions of the absorption bands can vary depending on the specific derivative and the sample preparation method.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Beyond the structure of a single molecule, SCXRD also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, π-π stacking interactions, and van der Waals forces. researchgate.net For example, in the crystal structure of some 4-phenylquinoline (B1297854) derivatives, π-π stacking interactions between the quinoline fragments of adjacent molecules play a significant role in stabilizing the crystal lattice. researchgate.net In other cases, C-H···N or C-H···O hydrogen bonds can link molecules together to form extended networks. The analysis of these interactions is crucial for understanding the physical properties of the material, such as its melting point and solubility.

A key structural parameter in this compound and its derivatives is the torsional or dihedral angle between the planes of the quinoline and phenyl rings. cam.ac.uk This angle, which can be precisely determined from SCXRD data, describes the rotational conformation of the phenyl group relative to the quinoline core. nih.gov The value of this angle is influenced by the steric and electronic effects of substituents on either ring system. For example, in some 4-phenylquinoline derivatives, the dihedral angle between the phenyl group and the quinoline ring has been observed to be around 80 degrees. researchgate.net The study of these torsional angles is important for understanding how the molecule might interact with biological targets or how its electronic properties are affected by its conformation. proteinstructures.com

Table 4: Crystallographic Data for Phenylquinoline Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |

| Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | Triclinic | P1 | Phenyl/Quinoline: 60.0 | |

| Methyl 2-methyl-4-phenylquinoline-3-carboxylate | - | - | Phenyl/Quinoline: 82.77(7) | researchgate.net |

| (2E)-3-(3,4-dimethoxyphenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one | - | - | Phenyl/Quinoline: 79.02(8) | researchgate.net |

Note: The dihedral angle represents the angle between the planes of the phenyl and quinoline ring systems.

Photophysical Studies of this compound and Its Complexes

The photophysical properties of this compound and its related structures are a subject of intensive research, focusing on their emission profiles and the nature of their electronic excited states. These characteristics are highly sensitive to the molecular environment and structural modifications.

Emission Profiles and Excited State Properties

The emission characteristics of phenylquinoline derivatives are diverse and tunable. For instance, a substituted this compound, specifically 2-(4-bromophenyl)-6-chloro-4-phenylquinoline (B3049767), is a blue light-emitting organic phosphor. ijlaindia.org When excited in the solid state at 373 nm, it exhibits a distinct emission peak centered at 422 nm in the blue region of the electromagnetic spectrum. ijlaindia.org Other related derivatives, such as 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines, show fluorescence emission in the 410–490 nm range, which is attributed to π-π* transitions within the conjugated system. mdpi.com

When incorporated into metal complexes, the emission properties can change significantly. Platinum(II) complexes containing quinolyl-based ligands are notably phosphorescent in solution at room temperature, with quantum yields reaching up to 4%. nih.gov A study on alkynyl-platinum(II) complexes with a phenylquinoline ligand revealed bright emissions in rigid media, such as in a solid state or frozen glass at 77 K. acs.org The emission from these anionic complexes is primarily ascribed to a mixed alkynyl–metal to the phenylquinoline ³[(L′ + M)LCT] excited state. acs.org In contrast, some neutral diplatinum complexes with similar ligands show a structureless emission band at longer wavelengths, such as 578 nm, which is significantly red-shifted at 77 K. acs.org

| Compound/Complex | Excitation (nm) | Emission Max (nm) | Emission Type | Notes | Reference |

|---|---|---|---|---|---|

| 2-(4-bromophenyl)-6-chloro-4-phenylquinoline | 373 | 422 | Fluorescence | Bright blue emission in solid state. | ijlaindia.org |

| 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines | ~355 | 410-490 | Fluorescence | Attributed to π-π* transition. | mdpi.com |

| Platinum(II) complexes with 2,6-di(8-quinolyl)pyridine | N/A | N/A | Phosphorescence | Quantum yields up to 4% in solution. | nih.gov |

| Anionic Alkynyl-Pt(II)-Phenylquinoline Complexes | N/A | N/A | Phosphorescence | Bright emission in rigid media from a ³[(L′ + M)LCT] state. | acs.org |

| Diplatinum Complex [Pt(pq)(μ–κCα:η2-C≡CtBu)]2 | N/A | 578 | Phosphorescence | Emission in solid state at 298 K. | acs.org |

Metal-to-Ligand Charge Transfer (MLCT) Character in Platinum(II) Complexes

In platinum(II) complexes featuring phenylquinoline-type ligands, the phenomenon of Metal-to-Ligand Charge Transfer (MLCT) is crucial in defining their emissive properties. MLCT involves the transition of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. nih.gov The presence of a heavy metal like platinum facilitates intersystem crossing from the singlet to the triplet excited state, often leading to phosphorescence. nih.gov

In a series of tetradentate 8-phenylquinoline-based Pt(II) complexes, an increased ³MLCT character in the lowest triplet (T₁) excited state was found to enable broad, near-infrared (NIR) emission. acs.orgnih.gov These complexes exhibited high photoluminescence quantum efficiencies of 1.2–1.5% and short excited-state lifetimes of 0.8–1.5 µs. acs.orgnih.gov The nature of the excited state is often a hybrid of multiple configurations. For many platinum complexes, the emission originates from a triplet excited state that has mixed intraligand (IL) and MLCT character. researchgate.net

The balance between MLCT and other excited states, such as ligand-centered (LC) states, is delicate and can be tuned. For example, in some platinum complexes with quinolyl-based N^N^N ligands, the lowest-lying singlet states possess MLCT character, whereas the triplet state from which phosphorescence occurs has a more dominant ligand-centered character. nih.gov In other cases, such as chromophore-labeled platinum complexes with 2-phenylquinoline (B181262) derivatives, dual emission is observed: fluorescence from the tethered organic chromophore and long-lived phosphorescence from a ³MLCT state. rsc.org The close energy matching between the ³MLCT state and a ligand-centered triplet state can lead to significantly elongated emission lifetimes. rsc.org

| Complex Type | Excited State Character | Resulting Photophysical Property | Reference |

|---|---|---|---|

| 8-Phenylquinoline-based tetradentate Pt(II) | Increased ³MLCT in T₁ state | Broad NIR emission, PLQY of 1.2-1.5% | acs.orgnih.gov |

| Alkynyl-Pt(II)-phenylquinoline | Mixed alkynyl-metal to phenylquinoline ³[(L′ + M)LCT] | Bright emission in rigid media | acs.org |

| Pt(II) with 2,6-di(8-quinolyl)pyridine | S₁: MLCT; T₁: Predominantly ³LC | Phosphorescence from a ligand-centered state | nih.gov |

| Chromophore-appended Pt(II)-phenylquinoline | ³MLCT and ³LC (fluorophore) | Dual emission (phosphorescence and fluorescence) | rsc.org |

Electrochemical Characterization of Phenylquinoline Derivatives

The electrochemical behavior of phenylquinoline derivatives is largely defined by the electron-deficient nature of the quinoline ring system, making it a good electron acceptor. Cyclic voltammetry is a key technique used to probe the redox properties of these compounds.

Studies on donor-acceptor molecules, where a phenylquinoline unit acts as the acceptor, show that the reduction process is localized on the quinoline group. acs.orgnih.govutexas.edu For instance, in a molecule containing two phenylquinoline groups attached to a 10-methylphenothiazine (B72558) donor, the phenylquinoline moieties were found to be the site of electrochemical reduction. nih.govutexas.edu Similarly, in a polymer composed of phenothiazine (B1677639) and phenylquinoline units, poly(2,2′-[10-methyl-3,7-phenothiazylene]-6,6′-bis[4-phenylquinoline]) (PPTZPQ), the cathodic process is assigned to the reduction of the phenylquinoline (PQ) group. utexas.eduacs.org This reduction occurs at a peak potential of approximately -2.05 V (vs SCE) but can be unstable, with the electrochromic effect disappearing after a few cycles. acs.org

The oxidation process in these donor-acceptor systems typically occurs on the electron-donating part of the molecule. acs.org The electrochemical stability of phenylquinoline derivatives can be high, with many complexes exhibiting reversible redox processes. acs.orgnih.gov The specific redox potentials can be tuned by modifying the ligands. For example, introducing methyl substituents on the main phenylquinoline ligands of certain iridium(III) complexes can alter their electrochemical and electrochemiluminescence properties. rsc.org

| Compound/System | Process | Potential (vs SCE) | Key Finding | Reference |

|---|---|---|---|---|

| BPQ-PTZ | Reduction | ~ -1.9 V | Reduction occurs on the quinoline group. | acs.org |

| BPQ-PTZ | Oxidation | +0.69 V | Oxidation occurs on the phenothiazine donor. | acs.org |

| PPTZPQ Polymer | Reduction | -2.05 V (peak) | Reduction of the phenylquinoline moiety; process can be unstable. | acs.org |

| PPTZPQ Polymer | Oxidation | N/A | Stable, reversible oxidation with color change. | utexas.eduacs.org |

| 8-Phenylquinoline-based Pt(II) Complexes | Redox | N/A | Exhibit highly stable and reversible redox processes. | acs.orgnih.gov |

Theoretical and Computational Investigations of 6 Phenylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aimspress.com It has become a standard approach for predicting diverse molecular properties, including molecular geometries, binding energies, and reaction barriers, with a favorable balance of accuracy and computational cost. aimspress.com For quinoline (B57606) derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to optimize molecular geometries and compute various electronic parameters that govern the molecule's reactivity and spectroscopic behavior. rsc.orgnih.govimist.maaps.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. rsc.orgnumberanalytics.com

In studies of quinoline derivatives, FMO analysis reveals how substituents affect electronic properties. For instance, in phenyl quinoline-2-carboxylate, DFT calculations have shown that the HOMO is primarily distributed on the quinoline group, while the LUMO is also delocalized over the molecular backbone. mdpi.comresearchgate.net In other substituted quinolines, the charge density of the HOMO and LUMO can be localized on different parts of the molecule, such as the quinoline ring itself or the substituent groups. rsc.org The energy of these orbitals and the resulting gap can be correlated with electronic excitation transitions observed in absorption spectra. mdpi.com The introduction of a phenyl group at the 6-position of the quinoline core is expected to influence the delocalization of these orbitals across both ring systems.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Quinoline Derivatives

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Study Focus |

|---|---|---|---|---|

| 2,3-Diphenylquinoxaline Derivative (6) | -5.60 | -3.04 | 2.56 | Ambipolar Materials researchgate.net |

| 2,3-Diphenylquinoxaline Derivative (7) | -5.83 | -3.16 | 2.67 | Ambipolar Materials researchgate.net |

| Phenyl quinoline-2-carboxylate | - | - | - | Correlation of MO energies with electronic transitions mdpi.com |

| 4-hydroxy-1-methylquinoline-2(1H)one Derivative (3) | - | - | 2.783 | Anticancer Activity rsc.org |

| 4-hydroxy-1-methylquinoline-2(1H)one Derivative (9) | - | - | 3.995 | Anticancer Activity rsc.org |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. rsc.orgias.ac.in It maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions. researchgate.net Red-colored areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor) and are prone to nucleophilic attack. researchgate.netsapub.org

In quinoline derivatives, the nitrogen atom of the quinoline ring is consistently identified as a region of high negative potential, making it a primary site for electrophilic interactions and hydrogen bonding. rsc.orgresearchgate.net Conversely, the hydrogen atoms, particularly those attached to heteroatoms or the aromatic rings, often show positive potential. researchgate.net For 6-phenylquinoline, the MEP surface would be expected to show a significant negative potential around the quinoline nitrogen. The phenyl ring's electronic character would modulate the potential across the rest of the carbon skeleton. This analysis is crucial for predicting how the molecule will interact with biological receptors or other reactants. ias.ac.insapub.org

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net It is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a potential drug. nih.govresearchgate.net Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational dynamics of the ligand-receptor complex over time. nih.govinnovareacademics.in

For quinoline-based compounds, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes and receptors. For example, derivatives of 2-phenylquinoline (B181262) have been docked into the active sites of targets like DNA gyrase and proprotein convertase subtilisin/kexin type 9 (PCSK9) to elucidate binding interactions. researchgate.netnih.gov These studies often reveal the importance of specific interactions, such as hydrogen bonds and hydrophobic interactions, in stabilizing the complex. nih.govspectroscopyonline.com Docking of this compound into various protein targets would help predict its potential biological activities and guide the synthesis of more potent analogs. nih.gov

In Silico ADMET Studies for Pharmacokinetic and Toxicological Predictions

Before a compound can become a drug, it must possess suitable pharmacokinetic properties, summarized by ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. d-nb.info Predicting these properties early in the drug discovery process using computational (in silico) methods can save significant time and resources by flagging compounds likely to fail later in development. openmedicinalchemistryjournal.comresearchgate.net

In silico ADMET studies have been performed on numerous quinoline derivatives to assess their drug-likeness. innovareacademics.inresearchgate.netindexcopernicus.com These studies predict parameters such as oral bioavailability, gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450), and potential toxicity (e.g., hERG inhibition or mutagenicity). d-nb.inforesearchgate.net For instance, studies on 4-methylamino-2-phenylquinoline analogs showed that the compounds generally obeyed Lipinski's rule of five for drug-likeness and were predicted to be non-toxic. researchgate.netindexcopernicus.com Similar predictive models for this compound would be essential for evaluating its potential as a therapeutic agent. openmedicinalchemistryjournal.com

Table 2: Representative Predicted ADMET Properties for Bioactive Quinoline Derivatives

| Property | Prediction/Observation | Significance |

|---|---|---|

| Absorption | High gastrointestinal absorption predicted for many analogs | Indicates good potential for oral bioavailability d-nb.info |

| Distribution | Adherence to Lipinski's Rule of Five | Suggests favorable drug-like properties for absorption and distribution researchgate.netindexcopernicus.com |

| Metabolism | Predicted non-inhibitors of key CYP enzymes (e.g., CYP3A4, CYP2D6) | Lower potential for drug-drug interactions d-nb.info |

| Excretion | - | Data not prominently available in search results |

| Toxicity | Predicted non-toxic; low risk for hERG inhibition | Suggests a favorable preliminary safety profile d-nb.inforesearchgate.net |

Note: This table summarizes general findings for various quinoline derivatives from computational studies.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are methods used to correlate a compound's chemical structure with its biological activity. indexcopernicus.com SAR provides qualitative insights, such as noting that adding a specific functional group increases potency, while QSAR develops mathematical models to quantitatively predict activity based on physicochemical descriptors. asianpubs.orgresearchgate.net

For quinoline derivatives, SAR studies have revealed key structural requirements for various biological activities. For example, in a series of 2-arylvinylquinolines, substitution at the C6 position was found to be critical for antiplasmodial activity, with a chlorine atom being more effective than methoxy (B1213986) or hydrogen. nih.gov Similarly, studies on other quinolines have shown that the nature and position of substituents on both the quinoline and phenyl rings significantly impact antimicrobial or anticancer efficacy. mdpi.com These findings highlight the importance of the substitution pattern in tuning the biological profile of the quinoline scaffold.

QSAR models are built by finding a statistical relationship between the biological activity of a series of compounds and their calculated molecular descriptors. imist.maimist.ma These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, shape), or lipophilic (e.g., logP). nih.govresearchgate.net

For various classes of quinoline derivatives, QSAR models have been successfully developed. Studies on 4-methyl-2-(4-substituted phenyl)quinolines established a linear regression model that could predict antibacterial activity. asianpubs.orgresearchgate.net In another QSAR analysis of 2-phenylquinoline derivatives as estrogen receptor β-selective ligands, descriptors related to lipophilicity, ellipsoidal volume, and the presence of halogens were found to be essential for high affinity. nih.gov A robust QSAR model for this compound derivatives would enable the prediction of activity for new, unsynthesized analogs, thereby guiding synthetic efforts toward more potent compounds. imist.ma

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenyl quinoline-2-carboxylate |

| 2,3-Diphenylquinoxaline |

| 4-hydroxy-1-methylquinoline-2(1H)one |

| 4-methylamino-2-phenylquinoline |

| 2-arylvinylquinolines |

| 4-methyl-2-(4-substituted phenyl)quinoline |

| Tris(8-hydroxyquinolinato)-aluminum(III) (Alq3) |

| DNA gyrase |

| Proprotein convertase subtilisin/kexin type 9 (PCSK9) |

Computational Predictions for Novel Applications, including Non-Linear Optics (NLO)

Theoretical and computational chemistry provides powerful tools for predicting the molecular properties of compounds like this compound, offering insights into their potential for various applications before engaging in extensive experimental synthesis and characterization. One of the most significant areas of these computational predictions is in the field of non-linear optics (NLO). NLO materials are crucial for modern technologies such as optical switching, signal processing, and data storage. researchgate.net The NLO response of a material originates from the non-linear relationship between the induced polarization of the medium and the strength of an applied external electric field. dtic.mil

At the molecular level, this phenomenon is described by the polarizability (α) and, more importantly for NLO applications, the first hyperpolarizability (β). dtic.mil The hyperpolarizability is a tensor quantity that measures the second-order electrical response of a molecule to an intense light source. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), have become standard for calculating these properties. researchgate.netresearchgate.net By employing specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, researchers can investigate the electronic structure and predict the NLO capabilities of molecules. researchgate.net

For organic molecules, a large first hyperpolarizability (β) value is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. mdpi.com The structure of this compound, featuring a phenyl group attached to the quinoline core, establishes a π-conjugated system that is favorable for electron delocalization, a key factor for NLO activity. researchgate.netanalis.com.my

Computational studies on various quinoline derivatives consistently demonstrate their potential as NLO materials. For instance, DFT studies on quinoline-based Schiff bases indicated good non-linear properties based on their calculated first hyperpolarizability. researchgate.net Similarly, investigations into bioactive 2,3-diarylquinolines revealed that these compounds possess significant polarizability and comparable NLO properties, with a narrow HOMO-LUMO energy gap suggesting favorable charge transfer characteristics. researchgate.net The HOMO-LUMO gap (the energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital) is a critical parameter; a smaller gap is generally associated with higher chemical reactivity and superior NLO properties. researchgate.netrsc.org

While specific computational data for this compound is not detailed in the reviewed literature, the NLO properties of analogous structures provide a strong basis for predicting its potential. The general approach involves optimizing the molecular geometry and then calculating key electronic and NLO parameters. journaleras.com The results are often compared against a reference material with known NLO properties, such as urea, to gauge their efficacy. rsc.org

The table below summarizes typical parameters calculated in computational NLO studies of quinoline derivatives, providing a framework for the type of data used to evaluate a compound's potential.

Table 1: Representative Computational Data for NLO Properties of Quinoline Derivatives

| Parameter | Symbol | Typical Calculated Value Range | Significance in NLO Prediction |

| Dipole Moment | µ | 3 - 7 Debye | Influences molecular alignment and interaction with electric fields. journaleras.comredalyc.org |

| Mean Polarizability | <α> | 14 - 43 x 10⁻²⁴ esu | Describes the linear response of the electron cloud to an electric field. researchgate.netjournaleras.com |

| First Hyperpolarizability | β | Varies widely, >1000 a.u. considered significant | Quantifies the second-order NLO response; a primary indicator of NLO activity. researchgate.netmdpi.com |

| HOMO-LUMO Energy Gap | E_gap | 2.0 - 4.5 eV | A smaller gap often correlates with easier electron excitation and enhanced NLO properties. researchgate.netfrontiersin.org |

Note: The values presented are representative ranges derived from computational studies on various quinoline derivatives and are for illustrative purposes. Specific values depend on the exact molecular structure, the computational method (e.g., DFT, HF), and the basis set used. researchgate.netresearchgate.netanalis.com.my

These theoretical investigations are instrumental in screening and designing new molecules for NLO applications. By modifying the structure, for example, by adding different donor or acceptor groups to the quinoline framework, the NLO response can be tuned. frontiersin.org The computational prediction that quinoline-based systems are promising candidates for NLO materials strongly suggests that this compound is a worthwhile subject for further detailed theoretical and experimental investigation in this domain.

Medicinal and Biological Research Applications of 6 Phenylquinoline

Anticancer and Antiproliferative Activities of 6-Phenylquinoline Derivatives

Derivatives of this compound have shown considerable promise as anticancer and antiproliferative agents. Their planar aromatic structure allows for intercalation with DNA and interaction with various biological targets, leading to the disruption of cancer cell proliferation and survival.

Mechanisms of Action: Apoptosis Induction, Cell Cycle Arrest, Angiogenesis Inhibition

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, certain quinoline (B57606) derivatives have been shown to trigger apoptosis, a critical mechanism for eliminating cancerous cells. researchgate.net One novel synthetic quinoline derivative, DFIQ, has been observed to induce apoptotic protein cleavage and DNA damage in non-small-cell lung cancer (NSCLC) cells. nih.gov Additionally, some quinolinequinones have demonstrated the ability to significantly increase both apoptotic and necrotic cell populations in prostate cancer cells. nih.gov

Cell cycle arrest is another key mechanism through which these compounds exert their antiproliferative effects. Research has shown that specific quinoline derivatives can cause cell cycle arrest at the G2/M phase, thereby halting the division of cancer cells. nih.gov This disruption of the normal cell cycle progression prevents the proliferation of malignant cells.

Furthermore, some quinoline and quinazoline (B50416) derivatives have been investigated for their potential to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and spread. nih.govmdpi.com These compounds can target key signaling pathways involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway. nih.gov By inhibiting VEGFR-2, these derivatives can disrupt the blood supply to tumors, thereby impeding their growth and metastasis. nih.govmdpi.com

Targeting G-Quadruplex Structures and Telomerase Inhibition

A particularly innovative strategy in cancer therapy involves the targeting of G-quadruplex structures. These are non-canonical four-stranded DNA structures found in guanine-rich regions of the genome, such as telomeres and oncogene promoter regions. Stabilization of these structures can inhibit the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is crucial for maintaining telomere length and enabling immortal cell proliferation.

A specific derivative, 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline 13a, has been identified as a potent agent that targets and stabilizes G-quadruplex structures. mdpi.com This interaction has been confirmed through various biophysical techniques, including FRET melting, circular dichroism, and native mass spectrometry assays. mdpi.com The stabilization of G-quadruplexes by this this compound derivative leads to the inhibition of telomerase activity, which has been demonstrated in MCF-7 breast cancer cells. mdpi.com This mechanism presents a promising avenue for the development of selective anticancer therapies.

In Vitro and In Vivo Efficacy Studies against Various Cancer Cell Lines

The anticancer potential of this compound derivatives has been evaluated in a variety of cancer cell lines, demonstrating a broad spectrum of activity. For example, 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline 13a has shown significant antiproliferative activity against breast (MCF-7 and MDA-MB-231), cervical (HeLa and SiHa), and ovarian (A2780) cancer cell lines. mdpi.com Notably, it exhibited the best antiproliferative activity against the HeLa cervical cancer cell line with an IC₅₀ value of 0.50 μM. mdpi.com

Other studies have reported the cytotoxic effects of various substituted quinoline derivatives against a panel of human tumor cell lines. For instance, a novel quinoline derivative, DFIQ, showed IC₅₀ values of 4.16 μM and 2.31 μM at 24 and 48 hours, respectively, in non-small-cell lung cancer (NSCLC) cells. nih.gov Furthermore, 10-nitro-6-phenyl-6H-chromeno[4,3-b]quinoline demonstrated decent anticancer activity against A549 (lung), MCF-7 (breast), and B16F10 (melanoma) cell lines. mdpi.com

In vivo studies have further substantiated the anticancer potential of quinoline derivatives. The novel synthetic quinoline derivative DFIQ has been shown to induce cell death in zebrafish xenograft models. nih.gov Another study on a quinazoline derivative in a gastric cancer xenograft model showed a significant decrease in average tumor volume and weight without affecting the body weight of the mice. nih.gov While not all studies focus specifically on this compound, the collective evidence from various quinoline derivatives in in vivo models, including those for lung and breast cancer, supports the therapeutic potential of this class of compounds. mdpi.comrjsvd.com

Interactive Data Table: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline 13a | HeLa (Cervical) | 0.50 |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline 13a | MDA-MB-231 (Breast) | 0.58 |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline 13a | MCF-7 (Breast) | >5 |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline 13a | SiHa (Cervical) | 1.08 |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline 13a | A2780 (Ovarian) | 1.98 |

| DFIQ | NSCLC (Lung) | 4.16 (24h), 2.31 (48h) |

Antimicrobial Activities: Antibacterial, Antifungal, and Antiviral Potential

In addition to their anticancer properties, this compound derivatives have been investigated for their potential to combat a wide range of microbial pathogens.

Activity against Multi-Drug Resistant Strains

The emergence of multi-drug resistant (MDR) bacterial strains is a major global health threat. Research into new antimicrobial agents is crucial, and quinoline derivatives have shown promise in this area. Several studies have reported the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives and their evaluation against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Certain derivatives have demonstrated notable activity against MRSA, a notoriously difficult-to-treat pathogen. researchgate.net The development of quinoline-based compounds is seen as a viable strategy to address the challenge of antimicrobial resistance.

The antifungal activity of quinoline derivatives has also been explored, particularly against resistant Candida species. For instance, 2,6-disubstituted quinolines have been identified with fungicidal activity against Candida albicans, including the ability to eradicate biofilms. nih.gov Some of these compounds also showed activity against the emerging pathogen Candida glabrata. nih.gov Furthermore, the combination of quinoline-chalcone derivatives with fluconazole (B54011) has been shown to restore susceptibility in drug-resistant Candida albicans. researchgate.net

Interactive Data Table: Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Type | Microorganism | Activity |

| 2-phenyl-quinoline-4-carboxylic acid derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Zone of inhibition: 5-6 mm |

| 6-amide 2,6-disubstituted quinolines | Candida albicans | MFC: 6.25–12.5 µM |

| 6-amide 2,6-disubstituted quinolines | Candida glabrata | MFC: < 50 µM |

| Quinolone-chalcone derivatives (in combination with fluconazole) | Drug-resistant Candida albicans | Synergistic antifungal activity |

Antiviral Efficacy, including Anti-SARS-CoV-2 Activity and Helicase Inhibition

The antiviral potential of quinoline derivatives has attracted significant attention, particularly in the context of the COVID-19 pandemic. A number of 2-phenylquinoline (B181262) derivatives have been identified as inhibitors of SARS-CoV-2 replication with low micromolar activity and no significant cytotoxicity. Some of these compounds also demonstrated pronounced antiviral activity against other human coronaviruses, such as HCoV-229E and HCoV-OC43.

One of the proposed mechanisms for the anti-coronavirus activity of these compounds is the inhibition of viral helicase, a crucial enzyme for viral replication. Specifically, a 2-phenylquinoline derivative containing a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position showed potent activity against SARS-CoV-2 helicase (nsp13). Another study highlighted the potential of quinoline derivatives to inhibit the 2C helicase of Enterovirus A71 (EV-A71), thereby impeding viral replication. This targeted inhibition of viral enzymes underscores the potential of this compound derivatives as broad-spectrum antiviral agents.

Antifungal Activity and Inhibition of Phytoalexin Detoxifying Enzymes

Research has highlighted the potential of this compound derivatives as antifungal agents, particularly through the inhibition of enzymes that detoxify phytoalexins, which are antimicrobial compounds produced by plants. One such enzyme is brassinin (B1667508) oxidase (BOLm), produced by the plant pathogen Leptosphaeria maculans to detoxify the phytoalexin brassinin. mdpi.com

A study evaluating a series of substituted quinolines found that several this compound derivatives could inhibit BOLm. mdpi.com Notably, 3-ethyl-6-phenylquinoline exhibited the highest inhibitory effect, with approximately 64% inhibition at a concentration of 0.30 mM, an effect slightly stronger than the natural phytoalexin camalexin. mdpi.com With the exception of 2-methyl-6-phenylquinoline, all other tested this compound derivatives showed some level of BOLm inhibition. mdpi.com

In terms of direct antifungal activity against L. maculans, the results were more varied. While 3-phenylquinoline (B3031154) showed stronger antifungal activity than its isomer this compound, other derivatives like 3-methyl-6-phenylquinoline had comparable activity to their 3-phenyl counterparts. mdpi.com Interestingly, 3,6-diphenylquinoline did not show any growth inhibitory activity. mdpi.com

Table 1: Inhibition of Brassinin Oxidase (BOLm) by this compound Derivatives

| Compound | Concentration (mM) | % Inhibition of BOLm |

|---|---|---|

| This compound | 0.30 | 25 ± 3 |

| 3-Methyl-6-phenylquinoline | 0.30 | 36 ± 2 |

| 3-Ethyl-6-phenylquinoline | 0.30 | 64 ± 2 |

| 3,6-Diphenylquinoline | 0.30 | 44 ± 5 |

Data sourced from Pedras et al. (2017) mdpi.com

Antimalarial and Antiparasitic Properties

The quinoline core is a well-established pharmacophore in the development of antimalarial drugs, with famous examples including chloroquine (B1663885) and mefloquine. nih.govnih.gov These compounds have historically been pivotal in the treatment of malaria, caused by parasites of the Plasmodium genus. nih.gov The mechanism of action for many quinoline-based drugs involves the inhibition of hemozoin formation in the parasite, leading to a toxic buildup of heme.

While extensive research exists on various quinoline derivatives, specific studies focusing solely on the antimalarial efficacy of this compound are limited in the available literature. However, the broader class of phenyl-substituted quinolines has been investigated. For instance, studies on 2-phenylquinoline derivatives have shown activity against Leishmania species, another type of parasite. researchgate.net

Plasmodium falciparum is the most virulent species of malaria parasite and is responsible for the majority of malaria-related deaths. nih.gov The development of resistance to existing drugs, such as chloroquine, necessitates the continuous search for new and effective antimalarial agents. nih.gov

Numerous studies have reported the in vitro activity of various quinoline derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with IC50 values often in the nanomolar to low micromolar range. nih.govmalariaworld.org However, specific IC50 values for the parent compound this compound against P. falciparum strains are not prominently available in the reviewed scientific literature. The research focus has often been on more complex substituted quinolines.

Anti-inflammatory and Antioxidant Activities

The quinoline scaffold is known to be associated with both anti-inflammatory and antioxidant properties. researchgate.netnih.gov Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Antioxidants are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS).

While the general class of quinoline derivatives has been explored for these activities, specific experimental data quantifying the anti-inflammatory and antioxidant potential of this compound is not extensively detailed in the available literature. However, studies on structurally related compounds offer insights. For instance, a derivative of tetrahydroquinoline, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has been shown to alleviate oxidative stress and inflammation in an experimental model of Parkinson's disease. mdpi.com This suggests that the quinoline core can be a valuable template for designing molecules with these properties. The presence of substituents on the quinoline ring, including hydroxyl and methyl groups, has been noted to play a significant role in the antioxidant activity of these compounds. mdpi.com

Other Emerging Biological Activities

Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL), thereby playing a role in cholesterol metabolism. nih.gov Inhibition of CETP is a therapeutic strategy being explored for raising HDL cholesterol levels, which is generally considered cardioprotective. nih.govsemanticscholar.org

Research into CETP inhibitors has led to the investigation of various chemical scaffolds, including quinoline derivatives. A study focused on the design and synthesis of 6-arylquinoline-3-carboxamide derivatives as potential CETP inhibitors. nih.govsemanticscholar.org This research included compounds with a this compound core. The inhibitory activity of these compounds was evaluated, and it was found that substitutions on both the quinoline ring and the carboxamide moiety influenced their potency. nih.govsemanticscholar.org For example, N-benzyl-2-methyl-6-phenylquinoline-3-carboxamide and N-(p-tolyl)-2-methyl-6-phenylquinoline-3-carboxamide were synthesized and evaluated in these studies. nih.gov

Table 2: CETP Inhibitory Activity of this compound-3-Carboxamide Derivatives

| Compound | Concentration (µM) | % Inhibition of CETP |

|---|---|---|

| N-Benzyl-2-methyl-6-phenylquinoline-3-carboxamide | 10 | 23.5 ± 2.1 |

| N-(p-Tolyl)-2-methyl-6-phenylquinoline-3-carboxamide | 10 | 45.6 ± 3.5 |

Data sourced from Wang et al. (2012) nih.govsemanticscholar.org

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine (B1216132). nih.govmdpi.com Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain. nih.gov

A series of phenyl-quinoline derivatives have been designed and synthesized as potential inhibitors of both AChE and BuChE. nih.gov In this research, it was observed that many of the synthesized derivatives displayed a higher selectivity for BuChE over AChE. nih.gov One particularly potent analog, which featured a methoxy (B1213986) group and a 4-bromine substituent on the phenyl rings, showed a 75-fold improvement in activity compared to the positive control. nih.gov This highlights the potential of the phenyl-quinoline scaffold as a promising starting point for the development of new agents for neurodegenerative diseases. nih.gov

Sonic Hedgehog (SHH) Protein Inhibition

The direct inhibition of the Sonic Hedgehog (SHH) protein by the specific compound this compound is not extensively documented in peer-reviewed scientific literature. The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is linked to the formation of various cancers. frontiersin.orgnih.gov Consequently, significant research has been directed towards discovering inhibitors of this pathway. nih.govwikipedia.org

Most developed inhibitors target downstream components of the pathway, particularly the Smoothened (SMO) receptor. wikipedia.orgnih.gov Molecules like vismodegib (B1684315) and sonidegib are SMO antagonists approved for cancer treatment. wikipedia.orgnih.gov While direct inhibition of the SHH protein itself is a valid therapeutic strategy, it remains a more challenging area of research. frontiersin.org Some small molecules, such as Robotnikinin, have been identified that bind directly to the SHH protein, preventing its interaction with its receptor, Patched (PTCH). frontiersin.org

The discovery of novel SHH inhibitors often involves screening libraries of compounds with diverse chemical scaffolds. frontiersin.org Fused heterocyclic structures are common among compounds found to bind to SHH. frontiersin.org However, specific studies detailing the synthesis and evaluation of this compound derivatives for direct SHH protein inhibition are not prominent in the current body of scientific research.

Antileishmanial and Antitubercular Activities

The quinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide array of pharmacological activities, including antitubercular and antileishmanial properties. frontiersin.orgnih.govnih.govnih.gov The position and nature of substituents on the quinoline ring play a crucial role in determining the biological activity of the derivatives. frontiersin.orgfrontiersin.org

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. frontiersin.org The development of new, safer, and more effective therapeutic agents remains a significant challenge, making the exploration of novel chemical scaffolds like quinoline a research priority. frontiersin.org